N-(4-ethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(4-Ethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This bicyclic system is substituted at position 2 with a thiomorpholin-4-yl group, a sulfur-containing morpholine derivative, and at position 6 with an acetamide moiety linked to a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-2-13-3-5-14(6-4-13)21-15(25)11-24-12-20-17-16(18(24)26)28-19(22-17)23-7-9-27-10-8-23/h3-6,12H,2,7-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWVXMJKXPYNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.49 g/mol. The compound features a thiazolo-pyrimidine core structure which is known for various biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Biological Activities
The following table summarizes the key biological activities reported for this compound:
Case Studies
- Anti-inflammatory Effects : In a study evaluating various thiazole derivatives, this compound exhibited significant reduction in paw edema in animal models when administered at varying doses. The IC50 value was determined to be comparable to established anti-inflammatory drugs like Celecoxib.
- Antioxidant Profiling : A recent investigation into the antioxidant potential of similar compounds highlighted that derivatives with thiomorpholine groups showed enhanced activity in reducing malondialdehyde levels in treated tissues, indicating effective lipid peroxidation inhibition.
- Microbial Resistance Studies : Research conducted on structurally related compounds indicated promising results against resistant strains of bacteria. This suggests that this compound may also possess similar properties warranting further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, synthetic routes, and physicochemical properties:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The thiomorpholin-4-yl group in the target compound may offer superior enzyme-binding affinity compared to morpholine derivatives (e.g., 6a,b ), as sulfur atoms participate in stronger van der Waals interactions and hydrogen bonding .
- 7-Phenyl substitution (as in compound 19 ) is associated with moderate antimicrobial activity, whereas the 4-ethylphenyl group in the target compound likely enhances metabolic stability due to reduced oxidative susceptibility .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., compound 19 ) achieves higher yields (>75%) compared to conventional reflux methods (e.g., 78% yield for ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate) .
- The target compound’s synthesis likely follows a hybrid approach, combining acylation (as in 6a,b ) with thiomorpholine incorporation via nucleophilic substitution .
Crystallographic and Conformational Analysis :
- Thiazolopyrimidine derivatives (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate ) exhibit puckered pyrimidine rings with dihedral angles >80°, influencing their stacking interactions in crystal lattices . The target compound’s thiomorpholine substituent may induce similar conformational rigidity.
Pharmacological Potential: Analogs with thioxo groups (e.g., 6a,b) demonstrate enzyme-inhibitory activity, suggesting the target compound’s thiomorpholine and acetamide groups could synergize for targeted therapy .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine (19) | N-[5-(4-R-Benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (6a,b) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 468 (calculated) | ~380–400 |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.3 (DMF) | 1.2 (ethanol) |
| Melting Point (°C) | Not reported | 427–428 | 160–165 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
